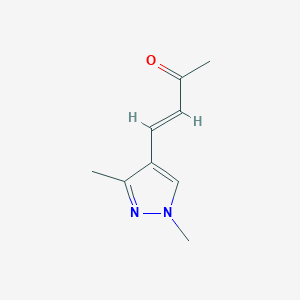
(R)-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol is an organic compound characterized by the presence of trifluoromethyl and chlorophenyl groups attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature. The reaction is followed by purification steps such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of ®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.
Substitution: The trifluoromethyl and chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(3-chlorophenyl)ethanone.
Reduction: Formation of 2,2,2-trifluoro-1-(3-chlorophenyl)ethane or 2,2,2-trifluoro-1-(3-chlorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Chloro-1-(3-chlorophenyl)ethanol: Similar structure but lacks the trifluoromethyl group.
2,2,2-Trifluoro-1-phenylethanol: Similar structure but lacks the chlorophenyl group.
1-(3-Chlorophenyl)-2,2,2-trifluoroethane: Similar structure but lacks the hydroxyl group.
Uniqueness
®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol is unique due to the presence of both trifluoromethyl and chlorophenyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorophenyl group contributes to its binding affinity and specificity for molecular targets.
Propiedades
Número CAS |
376347-10-3 |
|---|---|
Fórmula molecular |
C8H6ClF3O |
Peso molecular |
210.58 g/mol |
Nombre IUPAC |
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 |
Clave InChI |
IFUMGCOCVZUIRR-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)[C@H](C(F)(F)F)O |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)

